1,4-Bis(hydroxymethyl)piperazine-2,3-dione
Description
Structure
3D Structure
Properties
CAS No. |
58176-07-1 |
|---|---|
Molecular Formula |
C6H10N2O4 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
1,4-bis(hydroxymethyl)piperazine-2,3-dione |
InChI |
InChI=1S/C6H10N2O4/c9-3-7-1-2-8(4-10)6(12)5(7)11/h9-10H,1-4H2 |
InChI Key |
ANCDPTCUGLSMJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C(=O)N1CO)CO |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Bis Hydroxymethyl Piperazine 2,3 Dione
Approaches to Piperazine-2,3-dione Core Synthesis
The formation of the piperazine-2,3-dione scaffold is a critical first step in the synthesis of the target molecule. This is typically achieved through cyclization reactions that form the six-membered ring containing two nitrogen atoms and two carbonyl groups in an adjacent arrangement.
Cyclization Reactions for Dioxopiperazine Ring Formation
The construction of the dioxopiperazine ring is most commonly accomplished through the condensation of a 1,2-diamine with a derivative of oxalic acid. This approach provides a direct and efficient route to the desired heterocyclic core.
A prevalent method for the synthesis of the piperazine-2,3-dione ring involves the cyclocondensation of ethylenediamine (B42938) with an oxalic acid derivative, such as diethyl oxalate (B1200264). This reaction proceeds by the nucleophilic attack of the amine groups of ethylenediamine on the carbonyl carbons of the oxalate, leading to the formation of two amide bonds and the closure of the six-membered ring.
A representative example of this type of reaction is the synthesis of 1-ethyl-2,3-dioxo-piperazine, a derivative of the core structure. In this synthesis, N-ethylethylenediamine is reacted with diethyl oxalate in ethanol (B145695) at room temperature. prepchem.com The reaction mixture is allowed to stir for several hours, after which the ethanol is removed by heating. The resulting product is then purified by recrystallization from dioxane, affording the desired 1-ethyl-2,3-dioxo-piperazine in good yield. prepchem.com A similar strategy can be envisioned for the synthesis of the unsubstituted piperazine-2,3-dione core by using ethylenediamine as the starting diamine.
The general reaction scheme for the formation of the piperazine-2,3-dione core is presented below:
Reaction Scheme for Piperazine-2,3-dione Synthesis
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| Ethylenediamine | Diethyl Oxalate | Piperazine-2,3-dione |
Another example of this cyclization strategy involves the reaction of a more complex precursor with ethylenediamine. For instance, a p-cyanobenzoylpyruvic ester can undergo cyclocondensation with ethylenediamine in a mixture of ethanol and acetic acid at reflux to yield a piperazin-2-one (B30754) derivative. mdpi.com This demonstrates the versatility of using ethylenediamine to form the piperazine (B1678402) ring system with various dicarbonyl compounds or their equivalents.
While the reaction of ethylenediamine with oxalic acid derivatives is a primary route, other precursors and reagents can be employed to construct the piperazine-2,3-dione core. These alternative methods may offer advantages in terms of substrate scope or reaction conditions. However, for the specific synthesis of the unsubstituted piperazine-2,3-dione, the diamine and oxalic acid derivative approach remains the most direct.
Strategies for N-Functionalization and Substitution on the Piperazine Core
Once the piperazine-2,3-dione core is synthesized, the next crucial step is the introduction of substituents at the N1 and N4 positions. The amide nitrogen atoms of the piperazine-2,3-dione ring are nucleophilic and can react with various electrophiles, allowing for a range of N-functionalization reactions. The nature of the amide bond, however, influences the reactivity of these nitrogen atoms compared to the more basic nitrogens in a piperazine ring. N-alkylation is a common strategy for modifying cyclic peptides and can impact their properties. nih.govnih.gov
Introduction of Hydroxymethyl Substituents at N1 and N4 Positions
The final step in the synthesis of 1,4-Bis(hydroxymethyl)piperazine-2,3-dione is the introduction of a hydroxymethyl group (-CH₂OH) onto each of the nitrogen atoms of the piperazine-2,3-dione ring.
Direct Hydroxymethylation Protocols
The most direct method for the introduction of hydroxymethyl groups onto the amide nitrogens is through a reaction with formaldehyde (B43269). This reaction, known as N-hydroxymethylation, is a well-established transformation for amides and related compounds. The reaction of amides with formaldehyde can lead to the formation of N-hydroxymethyl amides.
The N-hydroxymethylation of the piperazine-2,3-dione core would involve the reaction of the cyclic diamide (B1670390) with an excess of formaldehyde. The reaction is typically carried out in an aqueous or alcoholic medium and may be catalyzed by either acid or base. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of formaldehyde, leading to the formation of a hemiaminal, which is the N-hydroxymethyl derivative. Given that there are two amide nitrogens in the piperazine-2,3-dione ring, the reaction would need to proceed at both sites to yield the desired 1,4-bis(hydroxymethyl) product.
The following table summarizes the key reactants in the proposed direct hydroxymethylation step:
Reactants for Direct Hydroxymethylation
| Substrate | Reagent | Product |
|---|---|---|
| Piperazine-2,3-dione | Formaldehyde | This compound |
Stepwise Functionalization Strategies
The synthesis of this compound is typically achieved through a logical, stepwise approach. This ensures that the desired functional groups are introduced at the correct positions on the piperazine-2,3-dione core. The general strategy involves two primary stages: the formation of the heterocyclic ring followed by the functionalization of the nitrogen atoms.
Stage 1: Formation of the Piperazine-2,3-dione Ring
The foundational step is the construction of the piperazine-2,3-dione nucleus. A common and effective method begins with the cyclization of ethylenediamine or its derivatives. google.com One established protocol involves the reaction of an N,N'-disubstituted-ethane-1,2-diamine with an oxalate derivative, such as diethyl oxalate. ekb.eg For the synthesis of the unsubstituted piperazine-2,3-dione intermediate, ethylenediamine is reacted with a cyclizing agent like diethyl oxalate. google.com This reaction forms the six-membered ring containing two amide bonds, which is the core structure of the target molecule.
Stage 2: N-Hydroxymethylation
Once the piperazine-2,3-dione intermediate is synthesized and purified, the next critical step is the introduction of the hydroxymethyl (-CH₂OH) groups onto the two nitrogen atoms. This transformation is known as N-hydroxymethylation. This is typically accomplished by reacting the piperazine-2,3-dione with formaldehyde (CH₂O). mdpi.com Since the piperazine-2,3-dione molecule has two secondary amide nitrogens, the reaction must be controlled to ensure that both nitrogens are functionalized to yield the final "bis" (meaning two) hydroxymethyl product. This stepwise approach allows for purification of the intermediate, ensuring a higher purity of the final compound. google.com
Optimization of Reaction Conditions for this compound
Catalyst Systems and Their Influence on Yield and Selectivity
The N-hydroxymethylation of amides and related compounds can be sensitive to catalysis. Interestingly, the reaction of certain thioamides with formaldehyde has been shown to proceed effectively with gentle heating in the absence of any catalyst. mdpi.com This suggests that the inherent nucleophilicity of the nitrogen in the piperazine-2,3-dione ring may be sufficient to attack the electrophilic carbon of formaldehyde without catalytic activation.
However, in related N-alkylation reactions, various catalyst systems are often employed to enhance reaction rates. Both acidic and basic catalysts have been explored for similar transformations, though their use must be carefully considered as they can sometimes lead to undesirable side products, such as resinification of the reaction mixture. mdpi.com For other types of amide hydroxymethylation, transition metal catalysts, such as those based on cobalt, have been reported to be effective. rsc.org The choice of whether to use a catalyst for the synthesis of this compound would depend on the reactivity of the piperazine-2,3-dione intermediate and the desired reaction kinetics.
| Catalyst Type | Potential Influence | Considerations | Reference |
|---|---|---|---|
| No Catalyst | Simplifies purification, relies on inherent reactivity. | May require longer reaction times or higher temperatures. | mdpi.com |
| Acid/Base Catalysis | Can accelerate the nucleophilic attack on formaldehyde. | Risk of side reactions, such as polymerization or degradation. | mdpi.com |
| Transition Metal (e.g., Cobalt-based) | Potentially high efficiency and selectivity under mild conditions. | Requires screening for optimal catalyst; potential for metal contamination in the final product. | rsc.org |
Solvent Effects and Polarity in Reaction Pathways
The choice of solvent is a critical parameter in the synthesis of this compound. The solvent must be capable of dissolving both the piperazine-2,3-dione intermediate and formaldehyde. For N-hydroxymethylation reactions, an aqueous-alcohol medium is often employed. mdpi.com The polarity of the solvent can significantly influence the reaction pathway. Polar solvents can stabilize charged intermediates and transition states that may form during the nucleophilic addition of the nitrogen to the carbonyl carbon of formaldehyde. acs.org This stabilization can lead to an increase in the reaction rate. However, the specific solvent system must be carefully selected to balance reactant solubility and reaction rate while preventing unwanted side reactions.
| Solvent System | Polarity | Rationale for Use | Reference |
|---|---|---|---|
| Aqueous-Alcohol (e.g., Water/Ethanol) | High | Good solubility for both piperazine-2,3-dione and formaldehyde (formalin). | mdpi.com |
| Aprotic Polar (e.g., DMF, DMSO) | High | May enhance rates of nucleophilic reactions. | N/A |
| Non-polar (e.g., Toluene, Hexane) | Low | Generally unsuitable due to poor solubility of reactants. | N/A |
Temperature and Pressure Control in Synthesis
Temperature is a key factor that must be precisely controlled. The N-hydroxymethylation reaction often requires gentle heating to proceed at a reasonable rate. mdpi.com However, excessive temperatures can lead to the decomposition of the reactants or the desired product and can promote the formation of polymeric byproducts from formaldehyde. Therefore, the optimal temperature is a balance between achieving a sufficient reaction rate and maintaining the stability of the compounds involved. The synthesis is typically conducted at atmospheric pressure, as elevated pressures are generally not required for this type of condensation reaction.
Stoichiometric Ratios of Reactants
The molar ratio of the reactants is fundamental to achieving the desired 1,4-disubstituted product. To ensure that both nitrogen atoms of the piperazine-2,3-dione ring are hydroxymethylated, at least two molar equivalents of formaldehyde must be used for every one mole of the piperazine-2,3-dione intermediate. In practice, a slight to moderate excess of formaldehyde is often used to drive the reaction to completion and maximize the yield of the final this compound product.
Application of Microwave Irradiation for Enhanced Reaction Efficiency
To improve reaction times and yields, modern synthetic techniques such as microwave irradiation can be applied. nih.gov Microwave-assisted organic synthesis has been shown to significantly accelerate a wide range of reactions, including N-alkylation and condensation reactions, by efficiently heating the reaction mixture. nih.govnih.gov The application of microwave heating to the N-hydroxymethylation of piperazine-2,3-dione could potentially reduce the reaction time from hours to minutes and may lead to a cleaner reaction with fewer byproducts compared to conventional heating methods. This increased efficiency is a key advantage in the optimization of the synthetic process. nih.gov
Isolation and Purification Techniques
Following the synthesis of this compound, the crude product often contains unreacted starting materials, byproducts, and other impurities. Therefore, robust purification strategies are necessary to isolate the target compound.
Recrystallization is a fundamental technique for purifying solid compounds based on their differential solubility in a particular solvent or solvent system at varying temperatures. While specific recrystallization protocols for this compound are not extensively detailed in the available literature, procedures for structurally related piperazinedione derivatives can provide valuable insights.
For instance, a common approach involves dissolving the crude solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. The solution is then cooled slowly, allowing for the formation of pure crystals of the desired compound, while impurities remain dissolved in the mother liquor. The selection of an appropriate solvent is crucial for the success of this technique. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
In the purification of a related compound, a piperazine-2,5-dione derivative, a mixture of ethyl acetate (B1210297) and ethanol (EtOAc/EtOH) was successfully employed for recrystallization. This suggests that a polar protic and a polar aprotic solvent mixture could be a good starting point for developing a recrystallization procedure for this compound. The hydroxymethyl groups on the target compound would likely increase its polarity, influencing the choice of solvent.
Table 1: Potential Solvents for Recrystallization of Piperazinedione Derivatives
| Solvent System | Compound Class | Observations |
| Ethyl Acetate/Ethanol | Piperazine-2,5-dione derivative | Effective for producing high-purity crystals. |
| Methanol | 1,4-Disubstituted piperazine-2,3-diones | Used as a reaction solvent, and the product often precipitates upon cooling. |
| Water | Highly polar organic compounds | Given the hydroxymethyl groups, aqueous solutions or mixtures might be viable. |
The process generally involves heating the crude product in the chosen solvent until it fully dissolves, followed by slow cooling to room temperature and then potentially further cooling in an ice bath to maximize crystal yield. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Chromatography is a powerful technique for separating and purifying compounds from a mixture. For piperazinedione derivatives, column chromatography is a frequently utilized method.
In this technique, a solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel (SiO₂). A solvent or a mixture of solvents, known as the mobile phase, is then passed through the column. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. Compounds with stronger interactions with the stationary phase will move down the column more slowly than compounds with weaker interactions.
For the purification of substituted piperazine-2,5-dione derivatives, flash column chromatography using silica gel as the stationary phase has been reported. csu.edu.au The mobile phase, or eluent system, is chosen based on the polarity of the compounds to be separated. A common strategy is to start with a less polar eluent and gradually increase the polarity to elute the compounds in order of increasing polarity. For piperazinedione derivatives, mixtures of petroleum ether (PE) and ethyl acetate (EA) are often effective. nih.gov
Table 2: Exemplary Column Chromatography Parameters for Piperazinedione Derivatives
| Stationary Phase | Mobile Phase (Eluent) | Compound Class |
| Silica Gel (SiO₂) | Petroleum Ether/Ethyl Acetate (2:1) | 1,4-Disubstituted piperazine-2,5-diones |
| Silica Gel (SiO₂) | Ethyl Acetate/Hexane (varying ratios) | (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione intermediate |
The fractions collected from the column are typically analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified compound.
In cases where recrystallization and standard column chromatography are insufficient to achieve the desired level of purity, more advanced purification techniques may be employed.
Preparative Thin-Layer Chromatography (TLC) can be used for the purification of small quantities of material. The crude mixture is applied as a band onto a large TLC plate, which is then developed in a suitable solvent system. After development, the band corresponding to the desired product is scraped from the plate, and the compound is extracted from the adsorbent material with an appropriate solvent.
High-Performance Liquid Chromatography (HPLC) , particularly in its preparative form (prep-HPLC), offers a higher degree of resolution and is suitable for purifying complex mixtures or for obtaining very high-purity samples. Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water), is a common configuration that could be applicable to the purification of the polar this compound. sielc.com
These advanced methods, while powerful, are often more resource-intensive than traditional techniques and are typically reserved for situations where high purity is paramount and other methods have proven inadequate.
Advanced Structural Elucidation and Spectroscopic Characterization of 1,4 Bis Hydroxymethyl Piperazine 2,3 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific experimental NMR data for 1,4-bis(hydroxymethyl)piperazine-2,3-dione, including chemical shifts, coupling constants, or correlations from 2D NMR experiments, were found in the reviewed literature.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Detailed ¹H NMR spectral data, including chemical shifts (δ) in ppm, multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) in Hz for the protons within the this compound molecule, are not available in the public domain.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Specific ¹³C NMR chemical shift data for the carbon atoms of this compound could not be located in published scientific research.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment
Information regarding the use of two-dimensional NMR techniques to confirm the structural assignments of this compound is not available. These techniques are crucial for establishing the connectivity between protons (COSY) and between protons and carbons (HMQC/HSQC for one-bond correlations and HMBC for multiple-bond correlations), but no such studies have been published for this compound.
Mass Spectrometry (MS) and Fragmentation Studies
While basic molecular weight information is available, detailed mass spectrometry studies, including precise mass determination and fragmentation analysis, have not been reported for this compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
No experimental data from high-resolution mass spectrometry, which would provide the precise mass of the molecular ion and confirm the elemental composition, could be found for this compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
There are no available tandem mass spectrometry (MS/MS) studies for this compound. Such studies would provide valuable information about the compound's fragmentation pathways under mass spectrometric conditions, aiding in its structural confirmation.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for the analysis of polar, thermally labile molecules like this compound. This method typically provides information about the molecular weight of the analyte and can offer structural details through fragmentation analysis.
Given the molecular formula C₆H₁₀N₂O₄, the monoisotopic mass of the compound is 174.064 g/mol . epa.gov In positive ion mode ESI-MS, the compound is expected to be readily protonated or form adducts with alkali metal ions present in the solvent or as additives. The primary ions anticipated would be the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. Fragmentation in the mass spectrometer, induced by collision-induced dissociation (CID), would likely involve the neutral loss of one or both hydroxymethyl groups (-CH₂OH), which are structurally labile.
Table 1: Expected ESI-MS Data for this compound
| Ion | Expected m/z | Description |
|---|---|---|
| [M+H]⁺ | 175.071 | Protonated molecule |
| [M+Na]⁺ | 197.053 | Sodium adduct |
| [M-CH₂O+H]⁺ | 145.061 | Loss of formaldehyde (B43269) |
| [M-CH₂OH+H]⁺ | 144.053 | Loss of a hydroxymethyl radical |
Note: The m/z values are calculated based on the monoisotopic mass and represent the most abundant isotope for each element.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.orgperkinelmer.com For this compound, IR spectroscopy is instrumental in confirming the presence of the key hydroxymethyl and carbonyl functionalities.
Analysis of Hydroxymethyl Group Vibrations
The hydroxymethyl (-CH₂OH) groups attached to the nitrogen atoms of the piperazine (B1678402) ring give rise to distinct vibrational bands in the IR spectrum.
O-H Stretching: The most prominent feature is a strong, broad absorption band corresponding to the O-H stretching vibration, typically observed in the region of 3500-3200 cm⁻¹. The broadening of this peak is a direct consequence of intermolecular and intramolecular hydrogen bonding involving the hydroxyl groups. perkinelmer.comresearchgate.net The ability of the hydroxyl hydrogen to form hydrogen bonds with the oxygen of a neighboring hydroxyl group or the carbonyl oxygen affects the bond's vibrational frequency. perkinelmer.com
C-O Stretching: The stretching vibration of the C-O single bond in the hydroxymethyl group typically appears as a strong band in the fingerprint region of the spectrum, usually between 1150 and 1050 cm⁻¹.
C-H Stretching: The C-H stretching vibrations of the methylene (B1212753) (-CH₂) groups are expected in the 3000–2850 cm⁻¹ range. libretexts.orglibretexts.org
Table 2: Characteristic IR Frequencies for Hydroxymethyl Groups
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Hydroxyl (-OH) | 3500 - 3200 | Strong, Broad |
| C-H Stretch | Methylene (-CH₂) | 3000 - 2850 | Medium |
Characterization of Carbonyl Stretching Frequencies
The dioxopiperazine core contains two amide carbonyl (C=O) groups, which produce one of the most easily identifiable and intense absorption bands in an IR spectrum. quora.comoregonstate.edu
The position of the carbonyl stretching band is sensitive to the molecular environment, including ring strain, electronic effects, and hydrogen bonding. libretexts.org In a cyclic diamide (B1670390) structure like a 2,3-dioxopiperazine, the carbonyl absorption is typically found in the 1700-1650 cm⁻¹ region. The presence of adjacent hydroxymethyl groups allows for potential intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. This interaction can lower the C=O bond order, causing a shift in the absorption frequency to a lower wavenumber (a redshift).
Table 3: Expected IR Frequencies for the Dioxopiperazine Core
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | Amide (in a six-membered ring) | 1700 - 1650 | Strong, Sharp |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org
Electronic Absorption Properties of the Dioxopiperazine Core
The primary chromophore in this compound is the amide group (-C(=O)N-), present twice within the dioxopiperazine ring. Amide chromophores typically exhibit two characteristic electronic transitions:
n → π* Transition: This transition involves the excitation of a non-bonding electron (from the oxygen atom's lone pair) to an anti-bonding π* orbital. This is a lower-energy, weaker absorption that typically occurs at longer wavelengths, often in the 210-230 nm range for simple amides.
π → π* Transition: This involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. This is a higher-energy, more intense absorption that occurs at shorter wavelengths, usually below 200 nm.
For the 2,3-dioxopiperazine structure, the two adjacent amide chromophores may interact, potentially leading to slight shifts in the positions and intensities of these absorption bands compared to a simple, isolated amide.
Table 4: Expected UV-Vis Absorption for the Dioxopiperazine Chromophore
| Electronic Transition | Wavelength (λₘₐₓ) Range | Molar Absorptivity (ε) |
|---|---|---|
| n → π* | ~210 - 230 nm | Low |
Solvatochromic Effects on UV-Vis Spectra
Solvatochromism describes the change in the position, intensity, and shape of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. ijcce.ac.irresearchgate.net This phenomenon arises from differential solvation of the ground and excited states of the molecule. researchgate.netnih.gov
The polar nature of this compound, with its two carbonyl and two hydroxyl groups, makes it susceptible to solvatochromic effects.
Hypsochromic Shift (Blue Shift): The n → π* transition is often subject to a hypsochromic shift as solvent polarity increases. Polar, protic solvents can stabilize the non-bonding electrons on the oxygen atom through hydrogen bonding, lowering the energy of the ground state more than the excited state. This increases the energy gap for the transition, shifting the absorption to a shorter wavelength.
Bathochromic Shift (Red Shift): The π → π* transition may experience a bathochromic shift in polar solvents. The excited state of this transition is typically more polar than the ground state and is therefore better stabilized by polar solvents, which decreases the transition energy and shifts the absorption to a longer wavelength. researchgate.netnih.gov
Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities would provide valuable information on the nature of its electronic states. ijcce.ac.ir
Table 5: Anticipated Solvatochromic Shifts
| Transition | Effect of Increasing Solvent Polarity | Wavelength Shift |
|---|---|---|
| n → π* | Stabilization of ground state | Hypsochromic (Blue) Shift |
X-ray Crystallography and Solid-State Analysis
Following a comprehensive search of publicly available scientific literature and crystallographic databases, no single-crystal X-ray diffraction data for this compound (CAS Number: 58176-07-1) has been found. The structural information required to populate the following sections is therefore unavailable.
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
Detailed information regarding the absolute configuration and conformation of this compound, which is determined through single-crystal X-ray diffraction, is not available in published literature. This analysis would typically provide precise data on bond lengths, bond angles, and torsion angles, allowing for the unambiguous determination of the three-dimensional arrangement of atoms in the molecule.
Intermolecular Interactions in the Crystal Lattice (e.g., Hydrogen Bonding Networks)
A detailed description of the intermolecular interactions, such as hydrogen bonding networks, within the crystal lattice of this compound cannot be constructed without crystallographic data. The hydroxymethyl groups and the amide functionalities of the piperazine-2,3-dione ring are expected to be potent hydrogen bond donors and acceptors, likely leading to a complex and stable three-dimensional network in the solid state. However, the specific motifs and connectivity of these interactions remain unknown.
Polymorphism Studies and Solid-State Packing Properties
There are no known polymorphism studies for this compound reported in the scientific literature. Such studies involve the investigation of a compound's ability to exist in more than one crystal form, each with a different arrangement of molecules in the solid state. Consequently, information on its solid-state packing properties is also not available.
Computational Chemistry and Theoretical Investigations of 1,4 Bis Hydroxymethyl Piperazine 2,3 Dione
Quantum Chemical Calculations
Detailed quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For 1,4-Bis(hydroxymethyl)piperazine-2,3-dione, such studies would provide invaluable insights.
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting chemical reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability. At present, there are no published calculations of the HOMO-LUMO energies or the frontier molecular orbital distributions for this compound.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting intermolecular interactions. No specific EPS maps for this compound have been found in the literature.
Prediction of Spectroscopic Properties (e.g., Calculated NMR and IR Spectra)
Theoretical calculations can predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These calculated spectra are instrumental in interpreting experimental data and confirming molecular structure. However, predicted NMR and IR spectra for this specific molecule are not available.
Energetic Stability and Thermochemical Properties
Quantum chemical methods are used to calculate thermochemical properties like the enthalpy of formation and Gibbs free energy, which define the energetic stability of a molecule. Such thermodynamic data for this compound have not been reported.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of a molecule are critical to its function and interactions.
Exploration of Conformational Landscape and Preferred Geometries
The piperazine (B1678402) ring can adopt various conformations, such as chair, boat, and twist-boat forms. A thorough conformational analysis would identify the most stable, low-energy geometries of this compound. This requires systematic computational exploration, the results of which are not currently published. Molecular dynamics simulations could further elucidate the dynamic behavior and conformational flexibility of the molecule over time, but such studies have not been performed for this compound.
Dynamics of the Hydroxymethyl Substituents and Ring Flexibility
No computational studies detailing the conformational analysis, rotational barriers of the hydroxymethyl groups, or the puckering dynamics of the piperazine-2,3-dione ring for this specific compound were found. Information regarding the energetic landscapes of different conformers and the flexibility of the core ring structure is absent from the current body of scientific literature.
Reaction Mechanism Studies (Theoretical)
Detailed theoretical investigations into the reaction mechanisms involving this compound are also unavailable.
Computational Elucidation of Synthetic Reaction Pathways
There is no published research that computationally models the synthetic routes to this compound. Such studies would typically involve quantum mechanical calculations to determine the thermodynamics and kinetics of the reactions leading to its formation.
Investigation of Potential Chemical Transformation Mechanisms
Similarly, the potential chemical transformations of this compound have not been explored through computational methods. This would include studies on its degradation pathways, reactions with other chemical species, or its potential to act as a precursor in other chemical syntheses.
Transition State Analysis for Key Chemical Reactions
As no specific reaction mechanisms have been computationally studied, there is consequently no data available on the transition state analysis for any key chemical reactions involving this compound. Such analyses are crucial for understanding the energy barriers and the geometry of the intermediate states of chemical reactions.
Chemical Reactivity and Transformations of 1,4 Bis Hydroxymethyl Piperazine 2,3 Dione
Reactions Involving Hydroxymethyl Functional Groups
The two hydroxymethyl groups (-CH₂OH) attached to the nitrogen atoms of the piperazine-2,3-dione ring are primary alcohol functionalities. Their reactivity is influenced by the adjacent electron-withdrawing amide groups, which can affect the nucleophilicity of the oxygen atoms and the stability of potential intermediates.
Esterification and Etherification Reactions
The hydroxyl groups of 1,4-Bis(hydroxymethyl)piperazine-2,3-dione can undergo esterification with various acylating agents. For instance, reaction with acid chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, is expected to yield the corresponding diester. Similarly, carboxylic acids can be coupled with the hydroxymethyl groups using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC). The esterification of N-hydroxymethyl compounds is a well-established transformation. For example, N-hydroxysuccinimide can be esterified with carboxylic acids using activating agents, a reaction that highlights the accessibility of the hydroxyl group in N-hydroxymethyl imides for acylation. google.comresearchgate.net
Etherification of the hydroxymethyl groups to form the corresponding ethers can be achieved under various conditions. For instance, reaction with alkyl halides in the presence of a base, such as sodium hydride, would proceed via a Williamson ether synthesis. The reactivity in these reactions is comparable to that of other N-hydroxymethyl amides and imides.
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagent | Product | Reference |
| Esterification | Acyl Chloride/Base | 1,4-Bis(acyloxymethyl)piperazine-2,3-dione | google.com |
| Esterification | Carboxylic Acid/DCC | 1,4-Bis(acyloxymethyl)piperazine-2,3-dione | researchgate.net |
| Etherification | Alkyl Halide/Base | 1,4-Bis(alkoxymethyl)piperazine-2,3-dione | organic-chemistry.org |
Oxidation and Reduction of Alcohol Functions
The primary alcohol functionalities of the hydroxymethyl groups can be oxidized to aldehydes or carboxylic acids using a range of oxidizing agents. The choice of reagent will determine the extent of oxidation. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, would likely yield the corresponding dialdehyde, 1,4-diformylpiperazine-2,3-dione. Stronger oxidizing agents, like potassium permanganate (B83412) or Jones reagent (CrO₃ in sulfuric acid), would be expected to oxidize the hydroxymethyl groups to carboxylic acids, though the stability of the piperazine-2,3-dione ring under such harsh conditions would need to be considered. The oxidation of N-hydroxymethyl amides to the corresponding N-formyl derivatives has been documented, suggesting the feasibility of this transformation. nih.gov
Conversely, the hydroxymethyl groups are already in a reduced state. Further reduction would typically involve cleavage of the C-N bond, which is addressed under the reactivity of the piperazine (B1678402) ring.
Table 2: Plausible Oxidation Reactions of Hydroxymethyl Groups
| Oxidizing Agent | Expected Product | Reference |
| Pyridinium Chlorochromate (PCC) | 1,4-Diformylpiperazine-2,3-dione | acs.org |
| Dess-Martin Periodinane | 1,4-Diformylpiperazine-2,3-dione | acs.org |
| Potassium Permanganate | 2,3-Dioxopiperazine-1,4-dicarboxylic acid | acs.org |
Substitution Reactions at the Hydroxymethyl Centers
The hydroxyl group of the N-hydroxymethyl moiety can be displaced by various nucleophiles, often after activation. For example, treatment with a halogenating agent like thionyl chloride or a phosphorus halide could convert the hydroxymethyl groups into halomethyl groups, such as in 1,4-bis(chloromethyl)piperazine-2,3-dione. These halomethyl derivatives would then be susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, thiols, and cyanides. This type of reactivity is analogous to the substitution reactions observed for N-hydroxymethylphthalimide.
Reactivity of the Piperazine-2,3-dione Ring System
The piperazine-2,3-dione ring contains two amide linkages within a six-membered ring. The reactivity of this system is centered on the nitrogen and carbonyl carbon atoms.
Nucleophilic Reactivity at Ring Nitrogens
The nitrogen atoms in the piperazine-2,3-dione ring are part of amide functionalities, which significantly reduces their nucleophilicity compared to the nitrogens in piperazine itself. researchgate.net However, under strongly basic conditions, deprotonation of the amide nitrogen can occur, generating a nucleophilic anion. This anion can then react with electrophiles such as alkyl halides or acyl chlorides. For instance, N-alkylation of 2,5-diketopiperazines is commonly achieved using sodium hydride as a base. wikipedia.org This suggests that this compound could potentially undergo further substitution at the nitrogen atoms if the hydroxymethyl group is first replaced or modified. The direct N-alkylation of piperazine is a common reaction, though it often leads to a mixture of mono- and di-substituted products. mdpi.com
Electrophilic Reactivity of the Carbonyl Groups
The carbonyl carbons of the piperazine-2,3-dione ring are electrophilic and can be attacked by strong nucleophiles. Reduction of the amide carbonyls can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would be expected to reduce the diketone to the corresponding piperazine, likely with concomitant reduction or modification of the hydroxymethyl groups. The reduction of amides to amines is a standard transformation. libretexts.org
The carbonyl groups can also potentially undergo addition reactions with organometallic reagents such as Grignard reagents or organolithium compounds. However, the acidity of the hydroxymethyl protons would need to be considered, as these reagents are also strong bases.
Ring-Opening and Cycloreversion Reactions (Non-Biological Contexts)
The central feature of this compound is the six-membered heterocyclic ring containing two amide linkages. Amide bonds are known for their significant stability due to resonance, which delocalizes the nitrogen lone pair into the carbonyl group. chemistrysteps.com Consequently, the piperazine-2,3-dione ring is robust under neutral and mild conditions.
However, under forcing conditions, ring-opening can be achieved through hydrolysis of the amide bonds. libretexts.org
Acid-Catalyzed Hydrolysis : In the presence of strong aqueous acid and heat, the carbonyl oxygens are protonated, rendering the carbonyl carbons more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfers and cleavage of the C-N bonds would lead to the opening of the ring. The final products, after complete hydrolysis, would be expected to be ethylenediamine (B42938), oxalic acid, and formaldehyde (B43269), with the amine groups of ethylenediamine being protonated to form the corresponding ammonium (B1175870) salt. libretexts.org
Base-Promoted Hydrolysis : Treatment with a strong aqueous base (e.g., sodium hydroxide) at elevated temperatures can also induce ring-opening. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks a carbonyl carbon. libretexts.org This process would ultimately yield the salt of oxalic acid (oxalate), ethylenediamine, and formaldehyde. The reaction is irreversible as the final carboxylate is deprotonated and non-electrophilic. libretexts.org
Cycloreversion reactions, which would involve the fragmentation of the ring into smaller unsaturated molecules, are not a characteristic pathway for saturated heterocyclic systems like piperazine-2,3-dione under typical laboratory conditions. Such transformations generally require significantly higher energy, such as in mass spectrometry or pyrolysis, and are not considered synthetically relevant pathways.
Reactivity of the Alpha-Carbons to the Carbonyls
The alpha-carbons in this compound are the two methylene (B1212753) (-CH2-) groups of the ethylenediamine backbone. The hydrogen atoms attached to these carbons are known as alpha-protons or alpha-hydrogens.
The acidity of alpha-protons is a key factor in the reactivity of carbonyl compounds, as their removal by a base generates a nucleophilic enolate intermediate. libretexts.orgsketchy.com However, in the piperazine-2,3-dione structure, the alpha-carbons are adjacent to both a carbonyl group and a nitrogen atom. The electron-donating nature of the adjacent nitrogen atom does not favor the stabilization of a negative charge on the alpha-carbon, thus making these protons significantly less acidic compared to those in 1,3-dicarbonyl compounds. msu.edu
For comparison, piperazine-2,5-diones, which are cyclic dipeptides, can be deprotonated at the alpha-carbon to form enolates, which then undergo reactions such as condensation with aldehydes. csu.edu.au This reactivity is central to the functionalization of the piperazine-2,5-dione scaffold.
| Compound Structure | Alpha-Carbon Environment | Potential for Enolization | Primary Reactive Sites |
|---|---|---|---|
| This compound | -N-CO-CO-N- | Low. Alpha-protons are not significantly acidic due to adjacent nitrogen. | N-hydroxymethyl groups |
| Piperazine-2,5-dione | -NH-CO-CH2-N- | Moderate. Alpha-protons are activated by the adjacent carbonyl group, allowing for enolate formation. | Alpha-carbons, N-H protons |
Given the expected low acidity of its alpha-protons, this compound is not anticipated to readily undergo reactions via enolate intermediates. The primary sites of chemical reactivity are the exocyclic N-hydroxymethyl groups.
This compound as a Versatile Synthetic Intermediate
The presence of two reactive N-hydroxymethyl groups on a stable heterocyclic core makes this compound a potentially valuable bifunctional building block in organic synthesis.
Precursor in Multi-Component Reactions (Excluding Biological Applications)
While specific examples involving this compound in multi-component reactions (MCRs) are not reported, its structure suggests potential utility. N-hydroxymethyl amides and related compounds like N,N'-Bis(hydroxymethyl)urea are known to act as formaldehyde equivalents. wikipedia.orgnih.gov Under certain conditions, typically acidic, they can release formaldehyde in situ. This property would allow the compound to serve as a formaldehyde donor in various MCRs, such as the Mannich or Povarov reactions, which require an aldehyde component.
Furthermore, the bifunctional nature of the molecule could be exploited in the synthesis of polymers or macrocycles where it acts as a rigid linker, reacting at both N-hydroxymethyl sites with other difunctional monomers.
Building Block for Complex Chemical Architectures (Excluding Biological Applications)
The two hydroxymethyl groups serve as versatile handles for elaborating the molecular structure. They can undergo a variety of transformations common to primary alcohols, allowing the piperazine-2,3-dione scaffold to be incorporated into larger, more complex architectures.
| Transformation | Typical Reagents | Resulting Functionality | Synthetic Application |
|---|---|---|---|
| Esterification | Acyl chlorides, Anhydrides, Carboxylic acids (with catalyst) | Ester (-CH2OCOR) | Attachment of diverse organic moieties, prodrug synthesis. |
| Etherification | Alkyl halides (e.g., Williamson ether synthesis), Alcohols (acid-catalyzed) | Ether (-CH2OR) | Formation of stable linkages to other molecular fragments. |
| Oxidation | PCC, DMP, Swern oxidation (to aldehyde); KMnO4, Jones reagent (to carboxylic acid) | Aldehyde (-CHO), Carboxylic Acid (-COOH) | Introduction of new reactive sites for further functionalization. |
| Conversion to Leaving Group | TsCl, MsCl, PBr3, SOCl2 | Tosylate (-CH2OTs), Mesylate (-CH2OMs), Halide (-CH2X) | Enables subsequent nucleophilic substitution reactions. |
These transformations enable the symmetric or asymmetric functionalization of the piperazinedione core, making it a useful scaffold for constructing molecules with specific three-dimensional arrangements.
Role in the Synthesis of N-Substituted Piperazine Derivatives
One of the most significant synthetic applications of the N-hydroxymethyl amide functionality is its use as a precursor for N-acyliminium ions. acs.orgthieme-connect.com This provides a powerful method for forming carbon-carbon and carbon-heteroatom bonds at the nitrogen atom.
Under acidic conditions (typically using a Lewis acid like BF₃·OEt₂ or a protic acid), the hydroxyl group is protonated and eliminated as water. acs.org This generates a highly electrophilic N-acyliminium ion intermediate. This reactive species can be trapped by a wide range of nucleophiles. nih.gov
This reactivity allows for the direct synthesis of a diverse array of 1,4-disubstituted piperazine-2,3-dione derivatives. The reaction is generally high-yielding and allows for the introduction of complex substituents onto the piperazine nitrogen atoms.
| Nucleophile Class | Example Nucleophile | Resulting N-Substituent |
|---|---|---|
| Aromatics (Friedel-Crafts type) | Benzene, Toluene, Indole | -CH2-Aryl |
| π-Nucleophiles | Allylsilanes, Silyl enol ethers | -CH2-Allyl, -CH2-CH2-COR |
| Organometallics | Grignard reagents, Organocuprates | -CH2-Alkyl/Aryl |
| Heteroatom Nucleophiles | Thiols, Alcohols, Amines | -CH2-SR, -CH2-OR, -CH2-NR2 |
Alternatively, the hydroxymethyl groups can be removed under specific reductive or hydrolytic conditions to yield the parent piperazine-2,3-dione. google.com This parent heterocycle can then be functionalized using standard N-alkylation or N-acylation methods to produce monosubstituted or disubstituted derivatives. google.com This two-step approach offers a complementary route to N-substituted piperazine-2,3-diones.
Emerging Research Directions and Future Perspectives in 1,4 Bis Hydroxymethyl Piperazine 2,3 Dione Chemistry
Development of Green Chemistry Approaches for Synthesis
The synthesis of piperazine (B1678402) derivatives is increasingly leaning towards environmentally benign methods to minimize waste, reduce energy consumption, and utilize renewable resources. For 1,4-Bis(hydroxymethyl)piperazine-2,3-dione, several green chemistry avenues hold significant promise.
One key area of development is the use of biocatalysis . Enzymatic synthesis offers high selectivity and mild reaction conditions, which could be particularly advantageous for the synthesis of this compound, potentially avoiding the use of harsh reagents and protecting groups. rsc.org Lipases, for instance, have been successfully employed in the synthesis of other heterocyclic compounds and could be explored for the esterification or amidation steps in the synthesis of piperazine-2,3-dione precursors. rsc.org
Photocatalysis represents another burgeoning field in green synthesis. mdpi.com Visible-light-mediated reactions, often employing organic dyes or transition metal complexes as catalysts, can facilitate C-H functionalization and other bond-forming reactions under ambient conditions. mdpi.com The application of photocatalysis to the synthesis of the piperazine-2,3-dione core or the introduction of the hydroxymethyl groups could lead to more energy-efficient and sustainable synthetic routes. mdpi.com
Furthermore, the use of microwave irradiation and ultrasonication as energy sources can significantly accelerate reaction times and improve yields in the synthesis of piperazine analogs, as demonstrated in the Petasis reaction. These techniques offer a greener alternative to conventional heating methods.
| Green Synthesis Approach | Potential Advantages for this compound Synthesis |
| Biocatalysis (e.g., using lipases) | High selectivity, mild reaction conditions, reduced byproducts, use of renewable catalysts. |
| Photocatalysis | Energy-efficient (utilizes visible light), mild reaction conditions, potential for novel bond formations. |
| Microwave-assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. |
| Ultrasonication | Increased reaction rates, improved mass transfer, can be more energy-efficient than conventional heating. |
Advanced Analytical Techniques for In Situ Monitoring of Reactions
The optimization of synthetic processes for compounds like this compound can be greatly enhanced by the implementation of Process Analytical Technology (PAT). PAT utilizes in-situ, real-time analytical techniques to monitor and control reaction parameters, leading to improved yield, purity, and process safety.
Spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for real-time reaction monitoring. By inserting a probe directly into the reaction vessel, it is possible to track the concentration of reactants, intermediates, and products throughout the course of the reaction. This data allows for precise determination of reaction endpoints and the identification of any potential side reactions. For the synthesis of this compound, in-situ FTIR could be used to monitor the formation of the piperazine-2,3-dione ring and the subsequent N-hydroxymethylation step.
On-line High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can also be integrated into a reaction setup to provide detailed, real-time information on the composition of the reaction mixture. This is particularly useful for complex reactions where multiple components are present.
| Analytical Technique | Information Provided | Potential Application in this compound Synthesis |
| In-situ FTIR/Raman Spectroscopy | Real-time concentration of reactants, intermediates, and products. Reaction kinetics and endpoint determination. | Monitoring the cyclization to form the piperazine-2,3-dione core and the N-hydroxymethylation reaction. |
| On-line HPLC | Separation and quantification of all components in the reaction mixture. | Purity profiling and by-product identification in real-time. |
| On-line Mass Spectrometry | Identification of reaction components by their mass-to-charge ratio. | Rapid detection of intermediates and confirmation of product formation. |
Application of Machine Learning and Artificial Intelligence for Predictive Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. researchgate.netbeilstein-journals.org For this compound, these computational tools can accelerate the development of efficient and robust synthetic protocols.
ML algorithms can be trained on large datasets of chemical reactions to predict the optimal solvent, catalyst, temperature, and reaction time for a given transformation. beilstein-journals.org For the synthesis of this compound, an ML model could be developed to predict the conditions that would maximize the yield and minimize the formation of impurities.
Computational studies, such as Density Functional Theory (DFT), can be used to investigate the electronic properties and conformational behavior of this compound and its synthetic intermediates. physchemres.org This information can provide valuable insights for reaction design and for training more accurate ML models. nih.gov
| AI/ML Application | Potential Benefit for this compound Chemistry |
| Reaction Optimization | Prediction of optimal reaction conditions (solvent, catalyst, temperature, etc.) to maximize yield and purity. |
| Retrosynthesis Prediction | Generation of novel and efficient synthetic routes to the target molecule. |
| Property Prediction | In-silico prediction of physicochemical and biological properties of the compound and its derivatives. |
| Computational Chemistry (DFT) | Understanding of molecular structure, reactivity, and reaction mechanisms to guide synthesis. |
Exploration of Non-Traditional Synthetic Pathways
Moving beyond traditional batch synthesis, non-traditional pathways such as flow chemistry and photocatalysis-in-flow offer significant advantages in terms of safety, efficiency, and scalability. nih.govorganic-chemistry.org
Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters and enhanced heat and mass transfer. researchgate.net This can lead to higher yields, shorter reaction times, and improved product quality. The synthesis of this compound in a flow reactor could enable a safer and more scalable manufacturing process. nih.gov
The combination of photocatalysis with flow chemistry is a particularly powerful approach. mdpi.com Photochemical reactions in flow reactors benefit from uniform light distribution, which can be difficult to achieve in batch reactors, leading to more consistent and reproducible results. mdpi.com
| Non-Traditional Pathway | Key Advantages | Relevance to this compound |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, improved scalability, and potential for automation. | Development of a continuous and efficient manufacturing process. |
| Photocatalysis-in-Flow | Uniform light irradiation, improved reaction efficiency and selectivity, safe handling of reactive intermediates. | Access to novel photochemical transformations for the synthesis of the piperazine-2,3-dione core and its functionalization. |
Potential in Advanced Material Science and Polymer Chemistry
The bifunctional nature of this compound, with its two hydroxymethyl groups, suggests its potential as a monomer or crosslinking agent in polymer chemistry. While specific applications of this compound in material science have not been extensively reported, the broader class of piperazine-based polymers exhibits a range of interesting properties. rsc.org
The hydroxymethyl groups of this compound can potentially react with diacids or their derivatives to form polyesters or with diisocyanates to form polyurethanes . The rigid piperazine-2,3-dione core could impart unique thermal and mechanical properties to these polymers.
Furthermore, piperazine derivatives have been incorporated into polymers to create materials with antimicrobial properties. rsc.org The unique structure of this compound could be explored for the development of novel functional polymers with applications in coatings, biomedical devices, or water purification membranes.
| Potential Application Area | Rationale |
| Polyester and Polyurethane Synthesis | The two hydroxymethyl groups can act as diol monomers in condensation polymerization. |
| Crosslinking Agent | The bifunctionality allows for the crosslinking of polymer chains, potentially enhancing material properties. |
| Functional Polymers | The piperazine-2,3-dione moiety may impart specific properties such as antimicrobial activity or enhanced thermal stability. |
Q & A
Q. What synthetic methodologies are used to prepare 1,4-Bis(hydroxymethyl)piperazine-2,3-dione derivatives?
The synthesis involves a two-step protocol:
- Step 1 : Reductive alkylation of ethylenediamine with carbonyl compounds (e.g., aldehydes or ketones) in the presence of sodium cyanoborohydride, yielding intermediates (e.g., N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine derivatives).
- Step 2 : Cyclization of these intermediates with diethyl oxalate under anhydrous conditions to form the piperazine-2,3-dione core. Yields range from 55–86%, optimized via column chromatography (CHCl₃/MeOH) .
Q. How is structural integrity confirmed for synthesized derivatives?
A combination of spectroscopic and analytical methods is employed:
- IR Spectroscopy : Strong C=O stretching bands at 1653–1671 cm⁻¹ confirm the piperazine-2,3-dione core. NH and aromatic groups are identified via absorption bands at 3350–3400 cm⁻¹ and 1500–1600 cm⁻¹, respectively .
- ¹H-NMR : Distinct signals for piperazine-2,3-dione protons (e.g., two methylene groups as singlet peaks at δ 3.5–4.0 ppm) and substituent-specific aromatic protons (δ 6.8–7.4 ppm) .
- Mass Spectrometry : Fragmentation patterns (e.g., molecular ion peaks and tropylium ions at m/z 91) validate substituent stability and core structure .
Q. How are physicochemical properties like lipophilicity evaluated?
- Clog P values are computed using fragment-based algorithms (e.g., McLogP 2.0) to predict lipophilicity. For example, derivatives with benzyl substituents show Clog P values 2–3 units higher than piperazine hydrate, correlating with improved Rf values in TLC (chloroform/methanol systems) .
- Experimental validation includes TLC mobility comparisons and in vitro membrane permeability assays .
Advanced Research Questions
Q. How do 1,4-position substituents influence bioactivity and membrane permeability?
- Lipophilicity-Bioactivity Relationship : Despite variable Clog P values (Table 2), anthelmintic activity against Enterobius vermicularis and Fasciola hepatica remains consistent (~80–90% efficacy at 100 mg/mL), suggesting activity is primarily driven by the piperazine-2,3-dione core rather than substituents .
- Membrane Permeability : Higher Clog P correlates with enhanced Rf values, indicating improved lipid bilayer penetration. This aligns with computational predictions of blood-brain barrier permeability for analogous piperazine derivatives .
Q. What experimental models quantify anthelmintic efficacy?
- In vitro assays : Parasites are exposed to test compounds (50–200 mg/mL) in phosphate-buffered saline at 37°C. Mortality rates are assessed hourly for 6 hours, with piperazine hydrate (80% efficacy at 100 mg/mL) as the reference .
- Dose-response curves : Activity is quantified as % dead worms, normalized to controls. EC₅₀ values are derived for potency comparisons .
Q. Can computational methods predict mechanisms or optimize derivatives?
- Molecular Docking : For structurally related piperazines, docking studies (e.g., AutoDock Vina) identify interactions with DNA minor grooves (e.g., hydrogen bonds with DG4 at 2.18 Å and π-alkyl interactions at 4.91 Å). Similar approaches could map target binding for 1,4-Bis(hydroxymethyl) derivatives .
- QSAR Models : Clog P and substituent electronic parameters (Hammett constants) are used to predict bioactivity trends and prioritize substituents for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
